molecular formula C9H13NS B13533071 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

Katalognummer: B13533071
Molekulargewicht: 167.27 g/mol
InChI-Schlüssel: XPANLLAGWHCFSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is a heterocyclic compound characterized by a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,2-dimethyl-1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated derivatives, amino derivatives, thiol derivatives.

Wissenschaftliche Forschungsanwendungen

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.

Wirkmechanismus

The mechanism of action of 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. Additionally, the presence of the sulfur and nitrogen atoms in the fused ring system allows for the formation of hydrogen bonds and other interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride
  • 2-aminothieno[2,3-c]pyridine

Uniqueness

7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 7-position enhances its lipophilicity and may influence its interaction with biological targets. This compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents and other functional materials.

Eigenschaften

Molekularformel

C9H13NS

Molekulargewicht

167.27 g/mol

IUPAC-Name

7,7-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C9H13NS/c1-9(2)8-7(3-5-10-9)4-6-11-8/h4,6,10H,3,5H2,1-2H3

InChI-Schlüssel

XPANLLAGWHCFSA-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(CCN1)C=CS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.